(3′-(aminocarbonyl)[1,1′-biphenyl]-3-yl)-cyclohexylcarbamate (URB597) is a brain-permeant inhibitor of fatty acid amide hydrolase (FAAH) []. FAAH is an enzyme responsible for the degradation of endocannabinoids like anandamide, which play a role in pain modulation []. By inhibiting FAAH, URB597 increases endocannabinoid levels, leading to potential therapeutic effects in pain management [].
URB597 has been investigated for its potential therapeutic effects in neuropathic pain []. In preclinical models, it has been shown to attenuate paclitaxel-induced allodynia (pain from normally non-painful stimuli) []. Research suggests that URB597 acts through both CB1 and CB2 receptors to exert these effects [].
Further research is needed to fully elucidate the therapeutic potential of URB597 and other FAAH inhibitors in managing neuropathic pain []. Clinical trials are necessary to determine efficacy and safety in humans []. Additionally, research should investigate potential synergistic effects with other analgesics, such as opioids, to maximize pain relief and minimize side effects [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4